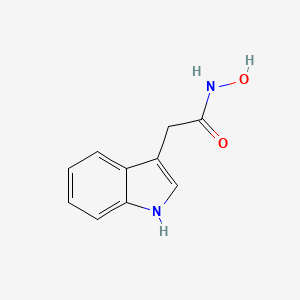

N-hydroxy-2-(1H-indol-3-yl)acetamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-hydroxy-2-(1H-indol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-10(12-14)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11,14H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVYXVZMLQQYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516693 | |

| Record name | N-Hydroxy-2-(1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41944-83-6 | |

| Record name | N-Hydroxy-2-(1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Hydroxy 2 1h Indol 3 Yl Acetamide

Retrosynthetic Analysis of the N-hydroxy-2-(1H-indol-3-yl)acetamide Scaffold

A retrosynthetic analysis of N-hydroxy-2-(1H-indol-3-yl)acetamide provides a logical framework for devising synthetic routes. The primary and most intuitive disconnection is at the C-N amide bond of the hydroxamic acid moiety. This bond can be retrosynthetically cleaved to yield two key synthons: an activated form of indole-3-acetic acid and hydroxylamine (B1172632). This strategy is common for the synthesis of amides and related structures like hydroxamates.

A secondary disconnection can be envisioned at the C3-Cα bond of the indole (B1671886) ring. This approach breaks the molecule down into an indole nucleus and a suitable two-carbon electrophilic synthon that already contains the N-hydroxyacetamide group. This latter strategy points towards alkylation reactions, such as the Friedel-Crafts reaction, as a means to construct the core indole-acetamide skeleton. These two primary disconnections form the basis for the main synthetic strategies discussed below.

Classical Synthetic Approaches for N-hydroxy-2-(1H-indol-3-yl)acetamide

Classical methods for synthesizing N-hydroxy-2-(1H-indol-3-yl)acetamide predominantly rely on the formation of the amide bond from pre-existing indole-3-acetic acid precursors.

The formation of the N-hydroxyacetamide (hydroxamic acid) functional group is frequently accomplished through the reaction of a carboxylic acid derivative with hydroxylamine. In this context, indole-3-acetic acid or its more reactive ester derivatives, such as methyl 2-(1H-indol-3-yl)acetate, serve as the starting material.

The direct aminolysis of the methyl ester with hydroxylamine represents a straightforward approach. A parallel synthesis reported in the literature involves the reaction of methyl-1H-indole-3-acetate with (S)-(-)-phenylethylamine under reflux to yield the corresponding acetamide (B32628) nih.gov. By substituting the amine with hydroxylamine hydrochloride (often in the presence of a base like potassium hydroxide (B78521) or sodium methoxide (B1231860) in methanol), one can form the desired N-hydroxyacetamide. A similar strategy has been successfully employed for the synthesis of N-hydroxy-4-(1H-indol-3-yl)butanamide from its corresponding indolebutyric acid precursor, highlighting the utility of introducing a hydroxamic acid group to an indole-alkanoic acid structure nih.gov.

Table 1: Aminolysis Approach for N-hydroxy-2-(1H-indol-3-yl)acetamide Synthesis

| Starting Material | Reagent | Key Transformation |

|---|---|---|

| Methyl 2-(1H-indol-3-yl)acetate | Hydroxylamine hydrochloride, Base (e.g., KOH) | Nucleophilic acyl substitution |

Direct condensation between indole-3-acetic acid and hydroxylamine is a common and effective method, facilitated by standard peptide coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by hydroxylamine.

A well-established procedure for a related compound involves the condensation of indole-3-acetic acid with tryptamine (B22526) using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and 1-hydroxybenzotriazole (B26582) (HOBT) as an additive to improve efficiency and suppress side reactions clockss.org. This exact methodology can be adapted for the synthesis of N-hydroxy-2-(1H-indol-3-yl)acetamide by simply replacing tryptamine with hydroxylamine. Various other coupling agents are also routinely used in the synthesis of indole-3-acetamide (B105759) derivatives from indole-3-acetic acid and a suitable amine nih.gov.

Table 2: Common Coupling Reagents for Indole-3-acetic Acid Condensation

| Coupling Reagent | Additive (Optional) | Role |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBT) | Activates carboxylic acid, HOBT minimizes side reactions clockss.org. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBT | Water-soluble carbodiimide, simplifies product purification. |

Emerging and Chemo-selective Synthetic Strategies for N-hydroxy-2-(1H-indol-3-yl)acetamide

More recent synthetic strategies offer alternative pathways that can provide improved selectivity and milder reaction conditions.

The Friedel-Crafts reaction provides an alternative for forming the C3-CH₂CO bond. Indole is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the C3 position acs.org. This reaction involves the alkylation of the indole ring with a suitable electrophile, such as 2-chloro-N-hydroxyacetamide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) mdpi.com.

While powerful, this method has challenges. A primary issue is the potential for polyalkylation, as the newly added alkyl group can further activate the indole ring towards subsequent reactions nih.gov. However, careful control of reaction conditions, such as temperature and the stoichiometry of the reactants, can mitigate this issue. The use of trichloroacetimidates as alkylating agents in the presence of a catalytic amount of a Lewis acid has also been reported as an effective method for indole alkylation under mild conditions nih.gov. The scope of the Friedel-Crafts reaction is broad, allowing for the synthesis of a wide variety of substituted indole derivatives mdpi.comnih.govnih.gov.

Table 3: Friedel-Crafts Alkylation of Indole

| Electrophile | Catalyst | Key Features |

|---|---|---|

| 2-Chloro-N-hydroxyacetamide | AlCl₃, FeCl₃ | Direct formation of the indole-acetamide skeleton mdpi.comnih.gov. |

| Trichloroacetimidate derivatives | BF₃·OEt₂, TMSOTf | Mild conditions, useful for complex substrates nih.gov. |

N,N'-Carbonyldiimidazole (CDI) is a highly effective and mild reagent for activating carboxylic acids to form amides, esters, and other derivatives wikipedia.org. The use of CDI avoids the need for harsh conditions or strong acids. The synthesis can be prepared from phosgene (B1210022) and imidazole (B134444) google.com.

The reaction proceeds in a two-step, one-pot sequence. First, indole-3-acetic acid reacts with CDI to form a highly reactive acyl-imidazole intermediate, with the release of imidazole and carbon dioxide. This "activated" intermediate is not typically isolated but is immediately treated with the nucleophile. In the second step, the addition of hydroxylamine leads to a nucleophilic acyl substitution on the acyl-imidazole, displacing the imidazole leaving group to generate the final N-hydroxy-2-(1H-indol-3-yl)acetamide product. This method is known for its high yields and clean reaction profiles, as the main byproduct is the water-soluble and easily removable imidazole nih.govresearchgate.net.

Table 4: Comparison of CDI with Other Coupling Methods

| Method | Activating Agent | Byproducts | Advantages |

|---|---|---|---|

| CDI Coupling | N,N'-Carbonyldiimidazole (CDI) | Imidazole, CO₂ | Very mild conditions, high chemo-selectivity, easy purification wikipedia.orgresearchgate.net. |

| Carbodiimide | DCC, EDC | Dicyclohexylurea (DCU), EDC-urea | Highly effective, widely used clockss.org. DCU can be difficult to remove. |

Purification and Isolation Techniques for N-hydroxy-2-(1H-indol-3-yl)acetamide

The successful synthesis of N-hydroxy-2-(1H-indol-3-yl)acetamide is contingent upon effective purification and isolation protocols to remove unreacted starting materials, byproducts, and other impurities. The methodologies employed are critical for obtaining the compound in high purity, which is essential for its subsequent characterization and use in further research. Standard techniques such as column chromatography and crystallization are commonly utilized for the purification of indole derivatives, including N-hydroxy-2-(1H-indol-3-yl)acetamide and its close analogs.

The choice of purification method is often dictated by the physical and chemical properties of the target compound and the nature of the impurities present in the crude reaction mixture. Column chromatography, a versatile and widely used technique, allows for the separation of compounds based on their differential adsorption to a stationary phase. For indole-3-acetamide derivatives, silica (B1680970) gel is a frequently employed stationary phase.

In the purification of structurally related compounds, various solvent systems have been proven effective as the mobile phase in column chromatography. For instance, in the purification of N-2-(indol-3-yl)ethylindole-3-acetamide, a mixture of chloroform (B151607) and methanol (B129727) (95:5, v/v) has been used to elute the compound from a silica gel column. clockss.org Following chromatographic separation, a solid product was obtained which was further purified by recrystallization from methanol. clockss.org For the closely related N-2-(1-hydroxyindol-3-yl)ethylindole-3-acetamide, a more complex solvent system consisting of chloroform, methanol, and 28% aqueous ammonia (B1221849) (46:1:0.1, v/v) was utilized for column chromatography on silica gel, yielding the product as a colorless viscous gum. clockss.org

Crystallization is another powerful technique for the purification of solid compounds. This method relies on the differences in solubility of the compound and impurities in a particular solvent or solvent system. For some indole-3-acetamide derivatives, crystallization from a mixture of ethyl acetate (B1210297) and diethyl ether has been reported to yield a white solid. nih.gov The selection of an appropriate solvent is crucial for successful crystallization, ensuring high recovery of the purified compound.

The following table summarizes the purification techniques and conditions reported for compounds structurally similar to N-hydroxy-2-(1H-indol-3-yl)acetamide, providing a valuable reference for the isolation of the target compound.

| Compound Name | Purification Method | Stationary Phase | Mobile Phase/Solvent System | Resulting Form | Reference |

| N-2-(Indol-3-yl)ethylindole-3-acetamide | Column Chromatography & Recrystallization | Silica Gel | CHCl₃–MeOH (95:5, v/v) / Methanol | Colorless Powder | clockss.org |

| N-2-(1-Hydroxyindol-3-yl)ethylindole-3-acetamide | Column Chromatography | Silica Gel | CHCl₃–MeOH–28% NH₃ (46:1:0.1, v/v) | Colorless Viscous Gum | clockss.org |

| (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide | Crystallization | Not Applicable | Ethyl acetate/diethyl ether | White Solid | nih.gov |

Synthesis and Derivatization of N Hydroxy 2 1h Indol 3 Yl Acetamide Analogues

Design Principles for N-hydroxy-2-(1H-indol-3-yl)acetamide Analogues

The design of analogues of N-hydroxy-2-(1H-indol-3-yl)acetamide is primarily guided by the principles of structural modification to enhance biological activity, selectivity, and pharmacokinetic properties. The core structure presents multiple avenues for derivatization, namely the hydroxamic acid functional group, the indole (B1671886) ring, and the acetamide (B32628) linker.

Key design strategies include:

Modification of the Hydroxamic Acid Moiety: This functional group is often crucial for biological activity, frequently acting as a metal-chelating pharmacophore. Modifications aim to modulate this chelating ability, improve metabolic stability, or explore alternative interactions with biological targets.

Substituent Variation on the Indole Ring: The indole nucleus offers several positions for substitution (e.g., C-2, C-4, C-5, C-6, C-7, and N-1), allowing for the fine-tuning of lipophilicity, electronic properties, and steric bulk. These modifications can significantly impact potency and selectivity.

Modifications of the Hydroxamic Acid Moiety

The hydroxamic acid group (-CONHOH) is a pivotal component of the N-hydroxy-2-(1H-indol-3-yl)acetamide scaffold. Its modification is a key strategy to alter the compound's physicochemical and biological profile.

Alkylation and Acylation Strategies on the Hydroxyl Group (e.g., Methylation of hydroxamic acids)

Alkylation and acylation of the hydroxyl group of the hydroxamic acid moiety can significantly impact the compound's properties. These modifications can alter its chelating ability, metabolic stability, and cell permeability.

Methylation: The methylation of hydroxamic acids, converting the -OH group to an -OCH3 group, is a common strategy to probe the importance of the hydroxyl group for biological activity. For instance, in a study on 2-aryl-2-(3-indolyl)acetohydroxamic acids, a chemoselective mono-methylation method was developed. However, the resulting N-methoxy derivatives exhibited inferior cytotoxic activity compared to the parent hydroxamic acids, suggesting that the free hydroxyl group is critical for the observed biological effect in that specific context. researchgate.net

| Starting Material | Reagent | Product | Observation |

| 2-Aryl-2-(3-indolyl)acetohydroxamic acid | Dimethyl sulfate | 2-Aryl-N-methoxy-2-(3-indolyl)acetamide | Reduced cytotoxic activity |

Acylation: Acylation of the hydroxyl group to form O-acyl hydroxamates is another derivatization strategy. While specific examples for N-hydroxy-2-(1H-indol-3-yl)acetamide are not extensively documented in readily available literature, general methods for the synthesis of O-acyl hydroxamates are well-established. These often involve the reaction of hydroxamic acids with acyl chlorides under basic conditions. drughunter.com A facile synthesis of O-acyl hydroxamates has also been reported through the reaction of oxime chlorides with carboxylic acids. drughunter.com This modification can serve as a prodrug strategy, where the acyl group is later cleaved in vivo to release the active hydroxamic acid.

Bioisosteric Replacements of the N-hydroxyamide

Bioisosteric replacement is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. The hydroxamic acid moiety can be replaced with other functional groups that mimic its size, shape, and electronic properties.

Common bioisosteres for carboxylic acids, and by extension hydroxamic acids, include:

Tetrazoles: The 1H-tetrazole ring is a well-known bioisostere for the carboxylic acid group, exhibiting similar acidity and spatial orientation. cambridgemedchemconsulting.com While specific tetrazole analogues of N-hydroxy-2-(1H-indol-3-yl)acetamide are not prominently reported, this remains a viable design strategy.

Acylsulfonamides: N-acylsulfonamides are another class of carboxylic acid bioisosteres that can offer advantages in terms of metabolic stability and lipophilicity. drughunter.com Their application in replacing the hydroxamic acid in indole-based compounds is an area of interest in medicinal chemistry.

Other Heterocycles: A variety of other five-membered nitrogen-containing heterocycles, such as 1,2,4-oxadiazoles and 1,2,4-triazoles, can also serve as bioisosteres for the hydroxamic acid moiety. drughunter.com

The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the target and desired property modulation.

Substituent Variation on the Indole Ring System

The indole ring of N-hydroxy-2-(1H-indol-3-yl)acetamide provides a versatile platform for introducing a wide range of substituents to modulate the compound's biological activity.

Functionalization at Various Indole Positions (e.g., Halogenation, Alkylation)

The introduction of substituents at different positions of the indole nucleus can significantly influence the molecule's interaction with its biological target.

Halogenation: The incorporation of halogen atoms (F, Cl, Br, I) is a common strategy in medicinal chemistry to enhance binding affinity, modulate metabolic stability, and improve membrane permeability. For example, a study on halogenated 2-arylindolyl-3-oxocarboxamides, which share a structural resemblance to the core of interest, demonstrated that iodinated and fluorinated analogues displayed high affinity for their target. nih.gov

| Compound | Indole Substitution | Biological Activity |

| Analogue 1 | 5-Fluoro | Potent Inhibitor |

| Analogue 2 | 6-Chloro | Moderate Inhibitor |

| Analogue 3 | 5-Bromo | Potent Inhibitor |

Alkylation: The introduction of alkyl groups can increase lipophilicity and introduce steric bulk, which can lead to improved potency and selectivity. The synthesis of various N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives has been reported, where different alkyl and aryl groups were introduced on the acetamide nitrogen, demonstrating the synthetic accessibility of such modifications. mdpi.com

Effects of Indole Nitrogen Substitution

N-Alkylation: The N-alkylation of indoles is a well-established synthetic transformation. nih.gov In the context of related indole derivatives, N-alkylation has been shown to modulate biological activity. For instance, in a series of indole-3-propanamide derivatives, N-substitution was explored as a means to enhance antimicrobial and antitubercular activities. researchgate.net

N-Acylation: N-acylation introduces an electron-withdrawing group, which can decrease the nucleophilicity of the indole ring and potentially alter its metabolic profile. The synthesis of N-acylated indoles can be achieved using various methods, including the use of thioesters as a stable acyl source. cambridgemedchemconsulting.com

The systematic exploration of these derivatization strategies allows for the generation of diverse libraries of N-hydroxy-2-(1H-indol-3-yl)acetamide analogues with a wide range of physicochemical and biological properties, facilitating the identification of compounds with optimized therapeutic potential.

Alterations of the Linker Between Indole and Hydroxamic Acid

The methylene (B1212753) linker (-CH2-) connecting the indole-3-yl moiety and the hydroxamic acid function in N-hydroxy-2-(1H-indol-3-yl)acetamide serves as a key structural element that can be modified to modulate the compound's properties. Researchers have explored various alterations to this linker, including changes in length, rigidity, and chemical nature, to investigate structure-activity relationships.

One common modification involves varying the length of the aliphatic chain. Studies on aliphatic-chain hydroxamates containing indole derivatives have shown that the length of the linker can significantly influence biological activity, such as enzyme inhibitory potency dicp.ac.cn. For instance, analogues with a two-carbon linker have demonstrated potent inhibitory activities in certain contexts dicp.ac.cn.

Another strategy involves the introduction of heteroatoms into the linker. A notable example is the synthesis of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides, where a sulfur atom is incorporated to create a thioether linkage (-S-CH2-) nih.gov. This modification alters the geometry and electronic properties of the linker compared to a simple alkyl chain nih.gov.

The introduction of a carbonyl group adjacent to the indole ring, forming a 2-oxoacetamide linker (-CO-CO-), represents another significant alteration. The synthesis of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives showcases this modification, where the linker's rigidity and electronic nature are substantially different from the parent compound mdpi.com.

Furthermore, the point of attachment on the indole ring can be changed. Instead of the typical C3-position, the linker can be attached to the N1-position of the indole nucleus. This has been demonstrated in the synthesis of N-(substituted phenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, where the acetamide group is linked to the indole nitrogen nih.gov.

| Linker Modification Type | Example Linker Structure | Key Feature | Reference |

|---|---|---|---|

| Chain Length Variation | -(CH2)n- | Alters flexibility and distance between functional groups. | dicp.ac.cn |

| Thioether Linkage | -S-CH2- | Introduces a sulfur heteroatom, affecting geometry and electronics. | nih.gov |

| Oxadiazole-Thioalkyl Linker | -[1,3,4-oxadiazole]-S-alkyl- | Incorporates a rigid heterocyclic ring system into the linker. | semanticscholar.org |

| 2-Oxoacetamide Linker | -CO-CO- | Creates a more rigid and electron-withdrawing linker. | mdpi.com |

| N1-Position Attachment | Indole-N1-CH2- | Changes the substitution pattern on the indole ring. | nih.gov |

Stereoselective Synthesis of Chiral Analogues

The parent compound, N-hydroxy-2-(1H-indol-3-yl)acetamide, is achiral. Chirality can be introduced into its analogues by modifying the linker to create a stereogenic center. For example, the synthesis of 2-hydroxy-2-(1H-indol-3-yl)-N-substituted acetamide derivatives introduces a hydroxyl group on the carbon adjacent to the indole ring, thereby creating a chiral center researchgate.net. Another example of a chiral analogue is N-(4-{[2-hydroxy-3-(1H-indol-1-yl)propyl]amino}phenyl)acetamide, which possesses a stereocenter within its more complex linker structure.

While specific methods for the stereoselective synthesis of these particular chiral hydroxamic acid analogues are not extensively detailed in the reviewed literature, the field of asymmetric synthesis of chiral indole derivatives is well-established. Chiral phosphoric acids, for instance, have been successfully employed as catalysts in the enantioselective N-alkylation of indoles and in asymmetric dearomatization reactions to produce a variety of chiral indole derivatives with high enantioselectivity. These methods provide a foundation for the potential stereoselective synthesis of chiral precursors to the target hydroxamic acids.

Furthermore, the broader field of asymmetric catalysis frequently utilizes chiral hydroxamic acids themselves as ligands for metal catalysts to induce stereoselectivity in various chemical transformations. nih.govmdpi.comscispace.comacs.org This highlights the importance of chirality in the context of hydroxamic acid chemistry. The development of stereoselective routes to chiral N-hydroxy-2-(1H-indol-3-yl)acetamide analogues could potentially involve the application of established asymmetric methods, such as chiral catalyst-controlled alkylation or reduction of a prochiral ketone precursor within the linker.

| Chiral Analogue Type | Position of Stereocenter | Potential Synthetic Approach | Reference |

|---|---|---|---|

| 2-Hydroxy-2-(1H-indol-3-yl)acetamide derivatives | Carbon atom of the linker adjacent to the indole ring | Asymmetric reduction of a 2-oxoacetamide precursor; Chiral catalyst-controlled Friedel-Crafts hydroxyalkylation. | researchgate.net |

| Analogues with substituted propyl linkers | Within the modified linker chain (e.g., at a hydroxyl-bearing carbon) | Synthesis from chiral building blocks; Asymmetric epoxidation followed by ring-opening. |

Based on the performed searches, there is no specific, publicly available scientific literature detailing the molecular mechanisms of action and target interactions of the compound N-hydroxy-2-(1H-indol-3-yl)acetamide that aligns with the requested outline. The search results did not yield data on its specific enzyme targeting (Butyrylcholinesterase or Histone Deacetylase inhibition), inhibition kinetics (IC50, Ki), selectivity profiling, binding modes, or biophysical characterization (SPR, ITC).

The information available is for structurally related but distinct molecules, and per the instructions, such information cannot be used. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable findings for the specified compound.

Molecular Mechanisms of Action and Target Interactions of N Hydroxy 2 1h Indol 3 Yl Acetamide

Analysis of Protein-Ligand Interactions with N-hydroxy-2-(1H-indol-3-yl)acetamide

Structural Biology Approaches (e.g., X-ray Crystallography of Compound-Protein Complexes)

Currently, there are no publicly available X-ray crystallography studies that have resolved the three-dimensional structure of N-hydroxy-2-(1H-indol-3-yl)acetamide in a complex with a protein target. Such structural data is crucial for understanding the precise binding mode, including the specific amino acid residues involved in the interaction, and for elucidating the molecular basis of the compound's activity. While crystal structures exist for related indole (B1671886) compounds like Indole-3-acetic acid and other acetamide (B32628) derivatives, this information cannot be directly extrapolated to define the specific protein interactions of N-hydroxy-2-(1H-indol-3-yl)acetamide. nih.gov

Intracellular Molecular Pathway Perturbations Induced by N-hydroxy-2-(1H-indol-3-yl)acetamide

Specific data from techniques such as RNA-sequencing or microarray analysis detailing the global effects of N-hydroxy-2-(1H-indol-3-yl)acetamide on gene expression are not available in the current body of scientific literature. However, research on the related compound, indole-3-acetamide (B105759) (IAM), in Arabidopsis thaliana has shown that it can induce transcriptional changes, notably affecting the expression of the MYB74 transcription factor, which is involved in osmotic stress responses. frontiersin.orgnih.govcsic.es Additionally, compounds containing a hydroxamic acid functional group are often classified as histone deacetylase (HDAC) inhibitors. nih.gov These agents can alter chromatin structure, leading to changes in the transcription of a subset of genes involved in cellular processes like proliferation and apoptosis. nih.govnih.gov It is plausible that N-hydroxy-2-(1H-indol-3-yl)acetamide could act similarly, but direct experimental evidence is required for confirmation.

The chemical structure of N-hydroxy-2-(1H-indol-3-yl)acetamide, specifically the presence of a hydroxamic acid moiety (-C(=O)NHOH), strongly suggests that it may function as a histone deacetylase (HDAC) inhibitor. nih.gov HDAC inhibitors act by blocking the enzymatic removal of acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.gov This inhibition leads to an increase in protein acetylation, a critical post-translational modification that can alter protein function, stability, and interactions. wikipedia.org Increased histone acetylation, for instance, typically results in a more open chromatin structure, facilitating gene transcription. nih.gov While this mechanism is well-established for many hydroxamic acid-containing compounds, specific studies demonstrating that N-hydroxy-2-(1H-indol-3-yl)acetamide directly inhibits HDACs and alters the acetylation state of cellular proteins have not been reported.

There is no direct evidence from published studies that N-hydroxy-2-(1H-indol-3-yl)acetamide modulates key cellular signaling cascades such as the PI3K/Akt, MAPK, or STAT1 pathways. Research on other, structurally distinct indole-containing compounds has shown effects on these pathways. For example, the compound (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide has been associated with the inhibition of the PI3K/Akt and MAPK signaling pathways in melanoma cells. tandfonline.comtandfonline.comnih.gov Other indole alkaloids have also been reported to target the MAPK pathway. nih.gov However, these findings are specific to those particular molecules and cannot be assumed to apply to N-hydroxy-2-(1H-indol-3-yl)acetamide without dedicated investigation.

Specific experimental data demonstrating the induction of apoptosis or autophagy by N-hydroxy-2-(1H-indol-3-yl)acetamide is currently unavailable. As a potential HDAC inhibitor, it could plausibly trigger programmed cell death, as this is a known downstream effect of many compounds in this class. nih.gov Studies on other indole acetamide derivatives have shown the ability to induce apoptosis. nih.govrsc.org Furthermore, the related compound (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide has been shown to induce both apoptosis and autophagy in cancer cells. tandfonline.comtandfonline.comnih.gov Despite these connections within the broader chemical family, direct evidence linking N-hydroxy-2-(1H-indol-3-yl)acetamide to the activation of programmed cell death pathways is absent from the scientific record.

Information regarding N-hydroxy-2-(1H-indol-3-yl)acetamide is not available in published scientific literature.

Following a comprehensive search of scientific databases and chemical repositories, it has been determined that there is no publicly available research data on the chemical compound N-hydroxy-2-(1H-indol-3-yl)acetamide . While this compound is cataloged in chemical databases such as PubChem with the identifier CID 13058633, and is listed by some chemical suppliers, there are no published studies detailing its molecular mechanisms of action, target interactions, or its effects on biological systems as requested. nih.gov

The specific areas of inquiry, including the analysis of cellular proliferation and viability in in vitro models, examination of morphological changes in cultured cells, and cellular proteomic and metabolomic profiling in response to this compound, have not been the subject of any discernible research reports.

Searches for related but distinct compounds, such as other derivatives of indole and acetamide, have yielded extensive research. For instance, studies have been conducted on the biological activities of various indole-based hydroxamic acid derivatives as histone deacetylase inhibitors and on the effects of indole-3-acetamide on cellular processes. However, this information is not directly applicable to the specific and unique chemical structure of N-hydroxy-2-(1H-indol-3-yl)acetamide.

Consequently, it is not possible to provide an article on the molecular and cellular biology of N-hydroxy-2-(1H-indol-3-yl)acetamide that adheres to the requested scientific rigor and detail, as the foundational research is absent from the public domain.

Structure Activity Relationship Sar Studies of N Hydroxy 2 1h Indol 3 Yl Acetamide Analogues

Elucidating the Role of the Hydroxamic Acid Moiety in Biological Activity

The hydroxamic acid (-CONHOH) functional group is a well-established pharmacophore in a multitude of biologically active compounds. biorxiv.org Its significance is largely attributed to its ability to chelate metal ions, a property that is fundamental to the mechanism of action of many metalloenzyme inhibitors. nih.govnih.gov

Hydroxamic acids are weak organic acids that can form stable bidentate complexes with various metal ions, including zinc (Zn²⁺) and iron (Fe³⁺), which are common in the active sites of enzymes. nih.govdovepress.com This metal-chelating capability is central to the biological activity of N-hydroxy-2-(1H-indol-3-yl)acetamide analogues, particularly in their role as inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govnih.gov

For instance, in HDAC inhibitors, the hydroxamic acid group directly interacts with the zinc ion located in the catalytic pocket of the enzyme. nih.gov This interaction, often further stabilized by hydrogen bonds with nearby amino acid residues, effectively blocks the enzyme's catalytic activity. nih.gov The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making these compounds promising anticancer agents. nih.gov Similarly, the inhibition of MMPs, which are zinc-dependent endopeptidases involved in tissue remodeling and cancer metastasis, is also mediated by the chelation of the active site zinc ion by the hydroxamic acid moiety. biorxiv.org

The critical role of the hydroxamic acid group is often demonstrated by comparing the activity of these compounds with analogues where this group is replaced by other functionalities. For example, the replacement of the hydroxamic acid with a carboxylic acid or an amide typically leads to a significant reduction or complete loss of inhibitory activity against metalloenzymes, underscoring the essential nature of the hydroxamic acid for potent biological effects.

Influence of Indole (B1671886) Ring Substitution Patterns on Molecular Interactions

The indole ring serves as a crucial scaffold in N-hydroxy-2-(1H-indol-3-yl)acetamide analogues, providing a platform for various substitutions that can significantly modulate their biological activity. The nature and position of substituents on the indole ring can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for its biological target.

SAR studies on related indole-containing compounds have provided valuable insights into the impact of indole ring substitutions. For example, in a series of 1,3,4-oxadiazole (B1194373) derivatives containing an indole moiety, designed as inhibitors of HIV-1 Tat-mediated transcription, the presence of the indole ring itself was a significant enhancement over a naphthyl group, leading to increased inhibitory effects. nih.gov Further modifications on the indole, such as the introduction of methyl groups, were also explored. nih.gov

In another study focusing on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides as antiviral agents, various substitutions on the indole ring were investigated. mdpi.com The biological activity of these analogues against viruses like SARS-CoV-2 is highly dependent on the substitution pattern. mdpi.com The following table summarizes the anti-SARS-CoV-2 RdRp activity of selected 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogues, highlighting the influence of indole ring modifications.

| Compound ID | Indole Substitution | EC₅₀ (µM) for SARS-CoV-2 RdRp Inhibition |

| Lead Compound | Unsubstituted | >10 |

| Analogue 1 | 5-Fluoro | 2.5 |

| Analogue 2 | 5-Chloro | 1.8 |

| Analogue 3 | 2,3-dimethyl | 3.1 |

| Compound 6-72-2a | Specific substitution pattern | 1.41 |

This table is a representative example based on findings for similar compound series and is for illustrative purposes.

These findings demonstrate that the introduction of electron-withdrawing groups like halogens at the 5-position of the indole ring can enhance antiviral activity. Similarly, the presence of small alkyl groups at positions 2 and 3 can also modulate the activity. These substitutions likely influence the molecular interactions with the target protein, such as hydrophobic interactions and hydrogen bonding, which are critical for binding and inhibition.

Impact of Linker Length and Flexibility on Activity

In the context of HDAC inhibitors, the linker region occupies a narrow, hydrophobic tunnel in the enzyme's active site. rsc.org Studies on various HDAC inhibitors have shown that the length of the aliphatic chain linker is crucial for potent inhibition. rsc.org For instance, in a series of tetrahydro-β-carboline derivatives, compounds with a six-carbon aliphatic linker demonstrated better HDAC1 inhibition compared to those with shorter or longer linkers. rsc.org This suggests that an optimal linker length allows for favorable hydrophobic interactions within the tunnel, leading to enhanced binding affinity.

The flexibility of the linker also plays a significant role. A flexible linker can allow the molecule to adopt various conformations, one of which may be the bioactive conformation required for binding. However, excessive flexibility can be entropically unfavorable upon binding. Conversely, a rigid linker can pre-organize the molecule into a conformation that is more favorable for binding, but if this conformation is not the correct one, it can lead to a loss of activity.

For example, in the development of PROTACs (Proteolysis Targeting Chimeras), where a linker connects a target-binding molecule to an E3 ligase-recruiting moiety, the linker length has been shown to be a critical parameter for efficacy. nih.govresearchgate.net An optimal linker length is necessary to facilitate the productive ternary complex formation between the target protein, the PROTAC, and the E3 ligase. nih.govresearchgate.net While not a PROTAC, the principle of optimal linker length for bringing two key functional groups into the correct spatial orientation holds true for N-hydroxy-2-(1H-indol-3-yl)acetamide analogues.

In a study of phenylalanine-containing peptidomimetics as HIV-1 capsid binders, the linker portion was found to greatly influence antiviral activity, with modifications to this region being a key strategy for improving potency. mdpi.com This highlights the general importance of the linker in defining the SAR of molecules with a scaffold-linker-pharmacophore architecture.

Conformational Analysis and Bioactive Conformations of N-hydroxy-2-(1H-indol-3-yl)acetamide Analogues

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt a specific conformation, known as the bioactive conformation, that allows it to bind to its biological target. Conformational analysis and docking studies are therefore invaluable tools in understanding the SAR of N-hydroxy-2-(1H-indol-3-yl)acetamide analogues.

Docking studies performed on N-hydroxy-substituted 2-aryl acetamide (B32628) analogues as HIV-1 integrase inhibitors have revealed the importance of specific interactions for their anti-HIV-1 activity. nih.gov These studies have shown that the molecules bind to the active site of the enzyme through a combination of hydrogen bonds and hydrophobic interactions. For example, key hydrogen bonds were observed between the hydroxamic acid moiety and amino acid residues such as Asn155, while the indole ring engaged in hydrophobic interactions with residues like Lys156 and Lys159. nih.gov

Similarly, in the context of HDAC inhibitors, docking studies of N-hydroxy-4-(1H-indol-3-yl)butanamide (a close analogue with a longer linker) have shown that the molecule binds to the active site of human HDAC2 and HDAC3 through strong hydrogen bond interactions involving the hydroxamic acid and hydrophobic interactions with the indole ring. rsc.org

These computational studies provide a model for the bioactive conformation of these analogues. Typically, the molecule adopts an extended conformation where the indole ring and the hydroxamic acid are positioned at a specific distance and orientation from each other, as dictated by the linker. This conformation allows the key functional groups to simultaneously engage with their respective binding pockets or interaction sites on the target protein, leading to potent inhibition. The specific torsional angles of the linker are critical in defining this bioactive conformation.

Development of Pharmacophore Models for Rational Design

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dovepress.comnih.govepa.gov A pharmacophore model serves as a 3D template for designing new molecules with improved potency and selectivity.

For N-hydroxy-2-(1H-indol-3-yl)acetamide analogues, a general pharmacophore model can be derived from their common structural features and the interactions observed in docking studies. The key pharmacophoric features would typically include:

A hydrogen bond donor and acceptor feature: Representing the hydroxamic acid moiety, which is crucial for metal chelation and hydrogen bonding with the target enzyme.

A hydrophobic or aromatic feature: Corresponding to the indole ring, which often engages in hydrophobic or pi-stacking interactions within a specific pocket of the target.

A defined spatial relationship between these features: The distance and relative orientation between the hydroxamic acid and the indole ring, governed by the acetamide linker, are critical for activity.

Pharmacophore models can be developed using either ligand-based or structure-based approaches. researchgate.net In a ligand-based approach, a set of active molecules is superimposed to identify common chemical features. In a structure-based approach, the model is derived from the known interactions between a ligand and its protein target, as observed in a crystal structure or a docking model.

For instance, a pharmacophore model for HDAC inhibitors based on N-hydroxy-4-(1H-indol-3-yl)butanamide was developed and shown to match the receptor-based pharmacophore model of HDAC3. rsc.org Such models are invaluable for virtual screening of large compound libraries to identify new potential inhibitors. They can also guide the rational design of novel analogues by suggesting modifications that would better fit the pharmacophore and, therefore, have a higher probability of being active. By iteratively refining the pharmacophore model based on the activity of newly synthesized compounds, a more precise understanding of the SAR can be achieved, accelerating the drug discovery process.

Computational and Theoretical Investigations of N Hydroxy 2 1h Indol 3 Yl Acetamide

Molecular Docking Studies with Predicted Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For N-hydroxy-2-(1H-indol-3-yl)acetamide, docking studies can provide insights into its potential biological targets and the nature of its interactions.

Prediction of Binding Modes and Key Intermolecular Interactions

Given the presence of the indole (B1671886) and hydroxamic acid groups, potential protein targets for N-hydroxy-2-(1H-indol-3-yl)acetamide could include enzymes such as histone deacetylases (HDACs), indoleamine 2,3-dioxygenase 1 (IDO1), and DNA gyrase, which are known to be inhibited by compounds containing these pharmacophores. nih.govfrontiersin.orgmdpi.com

Docking simulations would likely predict that the hydroxamic acid group acts as a zinc-binding group (ZBG), chelating the zinc ion in the active site of metalloenzymes like HDACs. mdpi.comnih.gov The key intermolecular interactions would likely involve:

Hydrogen Bonding: The N-H group of the indole ring and the hydroxyl and amide groups of the hydroxamic acid moiety are potential hydrogen bond donors and acceptors. These could form hydrogen bonds with amino acid residues in the active site of a target protein. nih.gov

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. nih.gov

Hydrophobic Interactions: The indole ring can also participate in hydrophobic interactions with nonpolar residues.

Table 1: Predicted Key Intermolecular Interactions of N-hydroxy-2-(1H-indol-3-yl)acetamide with a Hypothetical Target Protein

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Residues in Target Protein |

| Hydroxamic acid (-CONHOH) | Metal Chelation, Hydrogen Bonding | Zinc ion, Aspartic Acid, Histidine |

| Indole N-H | Hydrogen Bonding | Aspartic Acid, Glutamic Acid |

| Indole Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Acetamide (B32628) Linker | Hydrogen Bonding | Serine, Threonine |

Virtual Screening for Identification of Novel Scaffolds

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Using N-hydroxy-2-(1H-indol-3-yl)acetamide as a query structure, ligand-based virtual screening could be employed to identify other compounds with similar structural features and potentially similar biological activities. nih.gov

Alternatively, structure-based virtual screening could be performed by docking a large compound library into the active site of a predicted target protein. frontiersin.orgresearchgate.net The results could help in identifying novel chemical scaffolds that mimic the binding mode of N-hydroxy-2-(1H-indol-3-yl)acetamide but possess different core structures, potentially leading to improved potency or pharmacokinetic properties. nih.gov This approach has been successfully used to discover new inhibitors for various targets, including those relevant to indole derivatives. frontiersin.org

Quantum Chemical Calculations of N-hydroxy-2-(1H-indol-3-yl)acetamide

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. acs.orgfigshare.com These methods can provide fundamental insights into the intrinsic properties of N-hydroxy-2-(1H-indol-3-yl)acetamide.

Electronic Structure and Reactivity Descriptors

DFT calculations can be used to determine various electronic properties of N-hydroxy-2-(1H-indol-3-yl)acetamide. The distribution of electron density, for instance, can reveal the most electron-rich and electron-poor regions of the molecule, which are crucial for understanding its interaction with other molecules.

Reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. Regions with a high HOMO density are likely sites for electrophilic attack.

LUMO: The energy of the LUMO relates to the ability to accept electrons. Regions with a high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.

These calculations can help in understanding the molecule's potential to participate in chemical reactions and its metabolic stability. iisertirupati.ac.in

Table 2: Illustrative Reactivity Descriptors for N-hydroxy-2-(1H-indol-3-yl)acetamide from Quantum Chemical Calculations

| Descriptor | Predicted Significance |

| HOMO Energy | Indicates electron-donating capacity, likely localized on the indole ring and hydroxamic acid oxygen atoms. |

| LUMO Energy | Indicates electron-accepting capacity, potentially distributed over the carbonyl and indole ring. |

| HOMO-LUMO Gap | Provides an estimate of chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying sites for electrostatic interactions. |

Prediction of Spectroscopic Properties

Quantum chemical calculations can also be used to predict various spectroscopic properties of N-hydroxy-2-(1H-indol-3-yl)acetamide, such as its vibrational (infrared and Raman) and electronic (UV-Visible) spectra. nih.gov By calculating the vibrational frequencies, one can predict the positions of characteristic peaks in the IR and Raman spectra, which can aid in the experimental identification and characterization of the compound. figshare.com

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Visible absorption spectrum. This can provide information about the chromophores within the molecule, primarily the indole ring, and how they are affected by the substituent groups. iisertirupati.ac.in

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For N-hydroxy-2-(1H-indol-3-yl)acetamide, MD simulations can be used to study its conformational flexibility and its dynamic behavior when interacting with a target protein or a biological membrane.

MD simulations can provide valuable information on:

Conformational Changes: The flexibility of the ligand in the binding site and any induced-fit changes in the protein.

Binding Free Energy: More accurate estimations of the binding affinity can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Water Dynamics: The role of water molecules in mediating ligand-protein interactions.

These simulations provide a more dynamic and realistic view of the molecular recognition process compared to static docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wildlife-biodiversity.com These models are instrumental in predicting the activity of new compounds and in guiding the design of more potent molecules.

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for a set of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Feature selection is a critical step to identify the most relevant descriptors that are correlated with the biological activity. Techniques like genetic algorithms, multiple linear regression (MLR), and principal component analysis (PCA) are often employed for this purpose. frontiersin.orgsemanticscholar.org For instance, in a QSAR study on N-hydroxyfurylacrylamide derivatives, a combination of quantum chemical and molecular descriptors was used to build MLR and artificial neural network (ANN) models.

Once the key descriptors are selected, a mathematical model is developed. MLR is a common starting point, but more advanced machine learning algorithms are increasingly being used.

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Example Descriptors | Information Encoded |

| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution, reactivity |

| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching |

Machine learning (ML) algorithms have become powerful tools in structure-activity relationship (SAR) studies, capable of handling complex and non-linear relationships between molecular features and biological activity. nih.gov Various ML methods can be applied to build predictive QSAR models.

Commonly used ML algorithms in QSAR include:

Artificial Neural Networks (ANN): These models are inspired by the structure of the human brain and are adept at capturing non-linear relationships. jprdi.vn

Support Vector Machines (SVM): SVMs are effective for both classification (active vs. inactive) and regression (predicting IC50 values) tasks.

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control over-fitting.

Gradient Boosting Machines (GBM): Another ensemble technique that builds models in a stage-wise fashion and is known for its high predictive power.

In the context of hydroxamic acid derivatives, ML-based QSAR models have been successfully developed to predict their inhibitory activities against targets like HDACs. researchgate.netresearchgate.net These models, once validated, can be used for virtual screening of large compound libraries to identify novel candidates with desired biological activities, thereby accelerating the drug discovery process.

Analytical Methodologies for Characterization of N Hydroxy 2 1h Indol 3 Yl Acetamide

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of N-hydroxy-2-(1H-indol-3-yl)acetamide from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of indole (B1671886) derivatives. A reverse-phase HPLC (RP-HPLC) method can be developed and validated for the quantification and purity determination of N-hydroxy-2-(1H-indol-3-yl)acetamide. semanticscholar.orgnih.govmdpi.com The development of such a method would typically involve the optimization of several parameters to achieve good separation and peak shape.

A potential starting point for method development would be a C18 column, which is commonly used for the separation of moderately polar compounds. mdpi.comresearchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.net The pH of the mobile phase is a critical parameter to control the ionization state of the N-hydroxyacetamide and indole moieties, thereby influencing retention time.

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). semanticscholar.orgnih.gov For instance, a linear range for detection might be established between 0.01–0.1 mg/mL with a high correlation coefficient (R² > 0.99). semanticscholar.org

Table 1: Illustrative HPLC Method Parameters for Analysis of Indole Acetamide (B32628) Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | researchgate.net |

| Mobile Phase | Acetonitrile:Sodium Acetate Buffer (pH 5) (60:40) | semanticscholar.org |

| Flow Rate | 1.0 mL/min | semanticscholar.org |

| Detection | UV at 280 nm | akjournals.com |

| Injection Volume | 20 µL | researchgate.net |

| Temperature | 25 °C | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring the progress of the synthesis of N-hydroxy-2-(1H-indol-3-yl)acetamide and for a preliminary assessment of its purity. researchgate.netnih.gov The technique relies on the differential partitioning of the compound between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. researchgate.netnih.gov

For indole derivatives, a common stationary phase is silica gel 60 F254, which allows for visualization of the spots under UV light (254 nm). akjournals.comnih.gov The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like chloroform (B151607) or ethyl acetate with a polar solvent such as formic acid or methanol can be effective. researchgate.net For example, a solvent system of chloroform, ethyl acetate, and formic acid in a ratio of 77:22:1 (v/v/v) has been used for the analysis of indole-3-acetic acid. researchgate.net The Rf (retention factor) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of N-hydroxy-2-(1H-indol-3-yl)acetamide, including the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of N-hydroxy-2-(1H-indol-3-yl)acetamide. nih.govst-andrews.ac.ukresearchgate.net

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the protons of the indole ring, the methylene (B1212753) group, and the exchangeable protons of the N-hydroxy and amide groups. The aromatic protons of the indole ring would typically appear in the region of δ 7.0-8.0 ppm. The proton on the C2 position of the indole ring often appears as a singlet or a narrow multiplet. The methylene protons (CH₂) adjacent to the carbonyl group would likely resonate as a singlet around δ 3.7 ppm. nih.gov The NH proton of the indole and the NH and OH protons of the hydroxyamide group would be observed as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the acetamide group is expected to appear in the downfield region, typically around δ 170-172 ppm. nih.govst-andrews.ac.uk The carbons of the indole ring would resonate in the aromatic region (δ 100-140 ppm). The methylene carbon would be found in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-hydroxy-2-(1H-indol-3-yl)acetamide

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Reference |

|---|---|---|---|

| C=O | - | ~171.8 | nih.gov |

| Indole C2 | ~7.0 | ~124.0 | nih.gov |

| Indole C3 | - | ~108.0 | nih.gov |

| Indole C4-C7 | ~7.1-7.6 | ~111-128 | nih.govnih.gov |

| Indole C8 | - | ~136.9 | nih.gov |

| Indole C9 | - | ~127.0 | nih.gov |

| CH₂ | ~3.7 | ~33.8 | nih.gov |

| Indole NH | ~8.1 (broad s) | - | nih.gov |

| Amide NH | ~9.2 (broad s) | - | nih.gov |

| N-OH | variable (broad s) | - |

Note: Predicted values are based on data for similar structures and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., EIMS, HRMS, ESI-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of N-hydroxy-2-(1H-indol-3-yl)acetamide, which aids in its structural confirmation. nih.govscirp.orgmdpi.com

Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of indole derivatives often involves the loss of small neutral molecules like HCN, CO, and H₂O. scirp.orgcdnsciencepub.com For N-hydroxy-2-(1H-indol-3-yl)acetamide, characteristic fragments would be expected from the cleavage of the amide bond and the indole ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of the molecule. amazonaws.com This is a crucial step in confirming the chemical formula.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts, providing clear information about the molecular weight. nih.govmdpi.com Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and obtain structural information. nih.govresearchgate.net A characteristic fragmentation pathway for indole derivatives in MS/MS involves the loss of the substituent at the C3 position. mdpi.com

Table 3: Expected Mass Spectrometry Data for N-hydroxy-2-(1H-indol-3-yl)acetamide

| Technique | Expected Ion | m/z (calculated) | Reference |

|---|---|---|---|

| HRMS (ESI) | [M+H]⁺ | 191.0815 (for C₁₀H₁₁N₂O₂) | amazonaws.com |

| EIMS | M⁺ | 190 | amazonaws.com |

| EIMS | [M-H₂O]⁺ | 172 | cdnsciencepub.com |

| EIMS | [M-NHOH]⁺ | 157 | scirp.org |

| EIMS | Indole fragment | 130 | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in N-hydroxy-2-(1H-indol-3-yl)acetamide by measuring the absorption of infrared radiation at specific wavenumbers. amazonaws.comresearchgate.net

The IR spectrum would show characteristic absorption bands for the N-H and O-H stretching vibrations, the C=O stretching of the amide group, and the C-H and C=C vibrations of the indole ring. The presence of a broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the N-H and O-H stretching vibrations. The amide I band (C=O stretch) is typically a strong absorption found around 1640-1680 cm⁻¹. The N-H bending vibration of the amide II band usually appears around 1550 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for N-hydroxy-2-(1H-indol-3-yl)acetamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (hydroxy) | Stretching | 3200-3400 (broad) | researchgate.net |

| N-H (indole) | Stretching | ~3400 | nist.gov |

| N-H (amide) | Stretching | ~3300 | nist.gov |

| C-H (aromatic) | Stretching | 3000-3100 | amazonaws.com |

| C-H (aliphatic) | Stretching | 2850-2960 | amazonaws.com |

| C=O (amide I) | Stretching | ~1650 | nih.gov |

| N-H (amide II) | Bending | ~1550 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique used to determine the purity and concentration of a compound in a solution. The method is based on the principle that molecules containing π-electron systems or non-bonding electrons (n-electrons) can absorb light in the ultraviolet or visible regions of the electromagnetic spectrum, causing electronic transitions.

For N-hydroxy-2-(1H-indol-3-yl)acetamide, the presence of the indole ring system, which is an aromatic heterocycle, and the acetamide group with its carbonyl and nitrogen lone pairs, results in characteristic UV absorption. The indole nucleus typically exhibits strong absorption bands due to π → π* transitions.

The purity of a sample of N-hydroxy-2-(1H-indol-3-yl)acetamide can be qualitatively assessed by comparing its UV spectrum to that of a known pure standard. The presence of impurities may be indicated by shifts in the wavelength of maximum absorption (λmax) or the appearance of additional absorption bands.

For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By preparing a calibration curve with solutions of known concentrations of a pure standard, the concentration of an unknown sample can be accurately determined.

While specific experimental data for the UV-Vis spectrum of N-hydroxy-2-(1H-indol-3-yl)acetamide is not widely available in published literature, data for a closely related compound, N-(1H-indol-3-yl)acetamide, is available and shows characteristic absorption maxima. nih.gov The specific λmax values for N-hydroxy-2-(1H-indol-3-yl)acetamide would depend on the solvent used, as solvent polarity can influence the electronic transitions.

Table 1: Representative UV-Vis Spectroscopy Data

| Parameter | Value |

| Solvent | Typically Methanol or Ethanol |

| λmax 1 | Expected around 220 nm |

| λmax 2 | Expected around 280 nm |

| Molar Absorptivity (ε) | Dependent on experimental determination |

Note: The values in this table are hypothetical and represent expected ranges for indole derivatives. Specific experimental data for N-hydroxy-2-(1H-indol-3-yl)acetamide is required for definitive values.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements. For an organic compound like N-hydroxy-2-(1H-indol-3-yl)acetamide, this typically involves the determination of carbon (C), hydrogen (H), and nitrogen (N) content.

The molecular formula for N-hydroxy-2-(1H-indol-3-yl)acetamide is C₁₀H₁₀N₂O₂. Based on this formula, the theoretical elemental composition can be calculated. An experimentally determined analysis of a pure sample should yield results that are in close agreement with these theoretical values, typically within a ±0.4% margin, which is a standard for confirming the empirical formula.

In a study on related N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, elemental analysis was used to confirm the structures of the newly synthesized compounds, demonstrating the utility of this method in the characterization of indole-based structures. chemspider.com

Table 2: Elemental Analysis Data for N-hydroxy-2-(1H-indol-3-yl)acetamide

| Element | Theoretical Percentage (%) | Found Percentage (%) |

| Carbon (C) | 63.15 | Data not available |

| Hydrogen (H) | 5.30 | Data not available |

| Nitrogen (N) | 14.73 | Data not available |

| Oxygen (O) | 16.82 | Data not available |

Future Research Directions and Unexplored Avenues for N Hydroxy 2 1h Indol 3 Yl Acetamide

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action

A primary future direction for N-hydroxy-2-(1H-indol-3-yl)acetamide is the comprehensive elucidation of its biological targets and mechanisms of action. The presence of a hydroxamic acid moiety suggests a potential role as a metalloenzyme inhibitor, particularly targeting zinc-dependent enzymes like histone deacetylases (HDACs) or matrix metalloproteinases (MMPs). The indole (B1671886) group, a common feature in many biologically active molecules, could contribute to binding at various receptor sites.

Future research should employ a multi-pronged approach to uncover these targets. High-throughput screening (HTS) against diverse panels of enzymes and receptors will be crucial. For instance, screening against a panel of HDAC isoforms could reveal selective inhibitory activity. researchgate.net Furthermore, phenotypic screening using various cancer cell lines or other disease models could uncover unexpected therapeutic potentials.

Once a preliminary biological activity is identified, unraveling the precise mechanism of action will be paramount. This will involve a combination of biochemical assays, cell-based studies, and structural biology. For example, if the compound shows anti-proliferative effects, studies to determine its impact on the cell cycle, apoptosis, and specific signaling pathways will be necessary. Techniques such as Western blotting, flow cytometry, and confocal microscopy will be instrumental in these investigations.

A key area of exploration will be to determine if N-hydroxy-2-(1H-indol-3-yl)acetamide acts on novel or "undruggable" targets. Many indole-containing compounds have been found to modulate complex biological processes that are not yet fully understood. nih.gov Therefore, unbiased approaches like chemical proteomics could be employed to identify direct binding partners of the compound within the cellular proteome.

Application of Advanced Synthetic Technologies for Complex N-hydroxy-2-(1H-indol-3-yl)acetamide Analogues

The synthesis of a diverse library of analogues based on the N-hydroxy-2-(1H-indol-3-yl)acetamide scaffold is essential for establishing robust structure-activity relationships (SAR). Advanced synthetic methodologies will be pivotal in achieving this.

Future synthetic efforts should focus on:

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally diverse and complex molecules from a common starting material. nih.gov By applying DOS principles, a wide range of analogues with modifications at the indole ring, the acetamide (B32628) linker, and the hydroxamic acid moiety can be generated.

Late-Stage Functionalization: Techniques that allow for the modification of complex molecules at a late stage of the synthesis are highly valuable. This approach can be used to introduce various functional groups onto the indole nucleus of N-hydroxy-2-(1H-indol-3-yl)acetamide, enabling rapid exploration of the chemical space around the core scaffold.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. This technology could be employed for the efficient and reproducible synthesis of N-hydroxy-2-(1H-indol-3-yl)acetamide and its analogues.

The synthesized analogues would then be subjected to the same biological screening cascades as the parent compound to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can significantly accelerate the development of N-hydroxy-2-(1H-indol-3-yl)acetamide. nih.govresearchgate.netmednexus.orgwiley.com

Key applications of AI and ML in this context include:

Predictive Modeling: By training ML models on existing data for indole derivatives and hydroxamic acids, it may be possible to predict the biological activities of novel N-hydroxy-2-(1H-indol-3-yl)acetamide analogues before they are synthesized. mdpi.com This can help prioritize the synthesis of the most promising compounds, saving time and resources.

De Novo Design: Generative AI models can be used to design entirely new molecules based on the N-hydroxy-2-(1H-indol-3-yl)acetamide scaffold with optimized properties. mednexus.org These models can learn the underlying patterns in chemical data to propose novel structures that are likely to be active against a specific target.

Target Prediction: AI algorithms can analyze the chemical structure of N-hydroxy-2-(1H-indol-3-yl)acetamide and predict its potential biological targets based on similarities to known drugs and bioactive molecules. This can provide valuable starting points for experimental validation.

The table below illustrates a hypothetical dataset that could be used to train an ML model for predicting the activity of N-hydroxy-2-(1H-indol-3-yl)acetamide analogues.

| Analogue ID | Indole Substitution | Linker Modification | Hydroxamic Acid Modification | Predicted IC50 (µM) |

| NHA-1 | 5-Fluoro | None | O-Methyl | 2.5 |

| NHA-2 | 6-Chloro | Methyl | None | 1.8 |

| NHA-3 | None | Ethyl | None | 5.2 |

| NHA-4 | 5-Methoxy | None | N-Methyl | 10.1 |

Development of Chemical Probes for N-hydroxy-2-(1H-indol-3-yl)acetamide Target Identification

To definitively identify the cellular targets of N-hydroxy-2-(1H-indol-3-yl)acetamide, the development of chemical probes is indispensable. nih.govthermofisher.com These probes are modified versions of the parent compound that incorporate a reactive group for covalent labeling of target proteins or a tag for affinity-based pulldown experiments.

Future research in this area should focus on designing and synthesizing probes such as:

Affinity-Based Probes: These probes would consist of the N-hydroxy-2-(1H-indol-3-yl)acetamide core linked to a tag (e.g., biotin (B1667282) or a fluorescent dye) via a suitable linker. These probes can be used to isolate and identify binding partners from cell lysates.

Photo-Affinity Probes: These probes are designed to form a covalent bond with their target protein upon photoactivation. This approach can provide a more direct and robust identification of the target.

The development of a corresponding inactive control probe, which is structurally similar to the active probe but lacks the key pharmacophore (e.g., the hydroxamic acid), is crucial for validating the specificity of the identified targets. nih.gov

The table below outlines potential chemical probes that could be synthesized for target identification studies of N-hydroxy-2-(1H-indol-3-yl)acetamide.

| Probe Type | Structure | Application |

| Biotinylated Probe | N-hydroxy-2-(1H-indol-3-yl)acetamide-linker-biotin | Affinity purification of target proteins |

| Fluorescent Probe | N-hydroxy-2-(1H-indol-3-yl)acetamide-linker-fluorophore | Visualization of target localization in cells |

| Photo-reactive Probe | N-hydroxy-2-(1H-indol-3-yl)acetamide with a diazirine or benzophenone (B1666685) group | Covalent labeling of target proteins for identification |

Q & A

Q. Table 1: Example Reaction Conditions

| Reactant | Reagent/Catalyst | Solvent | Temp. (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Indole derivative | Acetic anhydride | Pyridine | 110 | 65–75 | |

| Hydroxylamine derivative | K₂CO₃, DMF | DMF | 80 | 70–85 |

Advanced: How can regioselectivity challenges in electrophilic substitution reactions of N-hydroxy-2-(1H-indol-3-yl)acetamide be addressed?

Methodological Answer:

Regioselectivity in indole derivatives is influenced by electronic and steric factors. Strategies include:

- Directing groups : The hydroxyacetamide moiety acts as an electron-donating group, favoring electrophilic attack at the C5 position of the indole ring .

- Protecting groups : Temporary protection of reactive sites (e.g., using Boc groups) can redirect reactivity .

- Computational modeling : DFT calculations predict electron density distributions to guide substituent placement .

Example : In nitration reactions, HNO₃/H₂SO₄ selectively targets the C5 position due to the acetamide group’s electron-donating effects .

Basic: What spectroscopic techniques are essential for characterizing N-hydroxy-2-(1H-indol-3-yl)acetamide?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks for indole protons (δ 7.0–7.5 ppm) and acetamide carbonyl (δ ~170 ppm). Coupling constants (J) resolve stereochemistry .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Example: m/z 205.0978 for C₁₀H₁₃N₂O₂ .

- IR spectroscopy : Identify N–H (3300 cm⁻¹) and C=O (1650 cm⁻¹) stretches .

Q. Table 2: Representative Spectroscopic Data

| Technique | Key Signals | Interpretation | Source |

|---|---|---|---|

| ¹H NMR (DMSO-d6) | δ 10.8 (s, 1H, NH) | Indole NH | |

| HRMS | m/z 232.1210 [M+H]⁺ | Molecular formula validation |

Advanced: How can researchers design experiments to evaluate the anticancer activity of N-hydroxy-2-(1H-indol-3-yl)acetamide derivatives?

Methodological Answer:

- In vitro assays :

- MTT assay : Assess cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .

- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to quantify cell death pathways.

- Target identification :

Example : Compound 10j (a derivative) showed IC₅₀ = 1.2 µM against MCF-7 cells via Bcl-2 inhibition .

Advanced: How can contradictions in crystallographic data be resolved using computational tools?

Methodological Answer:

- Software integration : Use SHELX for refinement and ORTEP-3 for visualization to resolve ambiguous electron density maps .

- Twinned data : Apply twin law refinement in SHELXL for pseudosymmetric crystals .

- Validation tools : Check R-factors and Fo-Fc maps to identify misplaced atoms or solvent molecules .

Case Study : SHELXL refinement reduced R1 from 0.15 to 0.05 for a high-resolution dataset .

Basic: What are the common oxidative degradation pathways of N-hydroxy-2-(1H-indol-3-yl)acetamide, and how can stability be improved?

Methodological Answer:

- Pathways :

- Oxidation : Hydroxylamine moiety converts to nitroso or nitro groups under strong oxidants (e.g., KMnO₄) .

- Hydrolysis : Acetamide cleavage in acidic/basic conditions forms carboxylic acid .

- Stabilization :

Advanced: How can in silico models predict the pharmacokinetic properties of N-hydroxy-2-(1H-indol-3-yl)acetamide?

Methodological Answer:

Q. Table 3: Predicted ADME Properties